Caerulomycinonitrile

Description

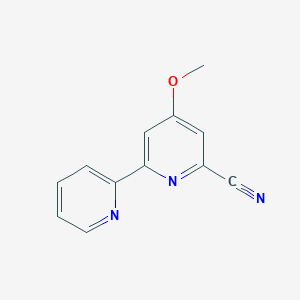

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-methoxy-6-pyridin-2-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c1-16-10-6-9(8-13)15-12(7-10)11-4-2-3-5-14-11/h2-7H,1H3 |

InChI Key |

UEBDZDZLEVYUEC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Caerulomycinonitrile

Extraction and Purification Techniques for Caerulomycinonitrile

The extraction and purification of this compound from microbial cultures typically involve a series of steps to isolate the compound from the complex fermentation broth. In the study involving the Saccharothrix strain ABH26, the antibiotics secreted on Bennett medium were extracted using methanol. nih.govresearchgate.net Following extraction, the purification of the compounds, including this compound, was achieved by reverse-phase HPLC using a C18 column. nih.govresearchgate.net

Another historical method for obtaining this compound involved the chemical transformation of caerulomycin. Caerulomycin was heated under reflux with acetic anhydride, and the resulting product, this compound, was isolated by filtration and recrystallization from ethanol. cdnsciencepub.com This method highlights a chemical route to obtain the compound, in addition to direct isolation from natural sources.

Conventional extraction methods for natural products from biological materials often involve the use of solvents. The principle of "like dissolves like" is generally applicable, where polar solvents extract polar substances and non-polar solvents extract non-polar substances. ijbsac.org Common conventional methods include maceration, percolation, decoction, and Soxhlet extraction. ijbsac.org Maceration involves placing the solid material in a solvent for a period to allow the constituents to dissolve. ijbsac.orgdergipark.org.tr Soxhlet extraction is another technique that uses solvents, often requiring a large volume and longer extraction time, although it can be effective for extracting certain compounds. ijbsac.org Purification techniques following extraction are crucial to obtain the target compound in a pure form. Reverse-phase HPLC, as mentioned in the context of Saccharothrix metabolites, is a powerful technique for separating compounds based on their differing affinities for a stationary phase and a mobile phase. nih.govresearchgate.net

Data on Extraction Yields (Illustrative Example based on search findings description):

| Source Organism | Culture Medium | Extraction Solvent | Purification Method | Notes |

| Saccharothrix strain ABH26 | Bennett medium | Methanol | Reverse-phase HPLC | Part of a study characterizing multiple bipyridine compounds. nih.govresearchgate.net |

| Streptomyces caeruleus | Not specified | Not specified | Not specified | Historical source of caerulomycin, from which this compound can be derived chemically. researchgate.netcdnsciencepub.com |

Detailed research findings on the isolation of this compound from Saccharothrix strain ABH26 involved spectroscopic analyses, including ¹H NMR, ¹³C NMR, ¹H-¹H COSY, ¹H-¹³C HMBC spectra, and mass spectrometry, to determine the chemical structures of the isolated compounds. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Caerulomycinonitrile

Elucidation of the Caerulomycin Biosynthetic Gene Clusters

The biosynthesis of caerulomycins, and by extension caerulomycinonitrile, is governed by dedicated biosynthetic gene clusters (BGCs) found within the genomes of producing microorganisms. The caerulomycin A (CRM A) biosynthetic gene cluster has been cloned and characterized from the marine actinomycete Actinoalloteichus cyanogriseus. nih.govacs.org This cluster reveals an unusual hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system responsible for assembling the 2,2'-bipyridine (B1663995) core structure. researchgate.netnih.govacs.orgresearchgate.netacs.org

Comparative genomic analysis has shown that caerulomycin BGCs share similarities with those responsible for the biosynthesis of collismycins, another group of natural products containing a 2,2'-bipyridine core. acs.orgacs.orgbiorxiv.org This suggests a common mechanistic paradigm for the formation of the bipyridine scaffold in these related compound families. acs.orgbiorxiv.org The identification and characterization of these gene clusters have been instrumental in providing a genetic basis for the observed structural diversity within the caerulomycin family. biorxiv.orgresearchgate.net

Enzymatic Steps and Key Biocatalysts in this compound Formation

The formation of this compound from the 2,2'-bipyridine core involves a series of enzymatic tailoring steps. While the complete, dedicated pathway specifically leading to this compound is still an area of active research, insights can be drawn from the well-studied biosynthesis of caerulomycin A and related analogs, which share common intermediates and enzymatic machinery.

The biosynthesis of the 2,2'-bipyridine core itself is catalyzed by the hybrid PKS/NRPS system encoded within the BGC. researchgate.netnih.govacs.orgresearchgate.netacs.org This process involves the assembly of precursor molecules, likely derived from amino acids and carboxylates, followed by cyclization and heterocyclization reactions to form the characteristic bicyclic structure. researchgate.netresearchgate.netacs.org An unusual aspect of this assembly line involves NRPS activity engaging a trans-acting flavoprotein in C-C bond formation and heterocyclization. researchgate.net

Following the formation of the core structure, tailoring enzymes modify it to yield various caerulomycin derivatives, including this compound. These modifications can include hydroxylation, methylation, and the introduction of the nitrile group.

Characterization of Specific Hydroxylases (e.g., CaeB6)

Hydroxylation is a common modification in natural product biosynthesis, and specific hydroxylases play a role in shaping the structure of caerulomycins. CaeB6 has been characterized as a selective hydroxylase involved in caerulomycin biosynthesis. biorxiv.orgnih.govresearchgate.net Experimental studies have shown that CaeB6 catalyzes the oxygenation at the C3' position of a 2,2'-bipyridine intermediate. biorxiv.org

Interestingly, the activity of CaeB6 can compete with other enzymatic steps, such as methylation catalyzed by CaeG1, influencing the branching of the biosynthetic pathway towards different caerulomycin analogs. biorxiv.orgnih.govresearchgate.net This enzymatic competition highlights the intricate regulation and control within the biosynthetic machinery that leads to the production of a diverse array of caerulomycins.

Characterization of Specific O-Methyltransferases (e.g., CaeG1)

O-methylation is another crucial tailoring modification observed in caerulomycins and related compounds like dipyrimicins and collismycins. biorxiv.org CaeG1 has been identified and characterized as an O-methyltransferase involved in the biosynthesis of caerulomycins. biorxiv.orgnih.govresearchgate.netrsc.org CaeG1 catalyzes the O-methylation at the C4' position of a C4'-O-demethylated 2,2'-bipyridine intermediate, such as caerulomycin H. biorxiv.orgresearchgate.netnih.govnih.gov

The CaeG1-catalyzed C4'-O-methylation is a key step that leads to the formation of major products like caerulomycin A. researchgate.netnih.gov As mentioned earlier, the activity of CaeG1 competes with the C3'-hydroxylation catalyzed by CaeB6, demonstrating how the interplay between different enzymes can direct the metabolic flux towards different end products. biorxiv.orgnih.govresearchgate.net

While CaeB6 and CaeG1 are characterized enzymes involved in hydroxylation and methylation, the specific enzyme responsible for introducing the nitrile group in this compound has not been explicitly detailed in the provided search results. However, the presence of the nitrile group suggests the involvement of an enzyme capable of catalyzing a reaction that converts a precursor functional group (potentially an aldehyde or oxime) into a nitrile.

Genetic Engineering Approaches for Pathway Manipulation

Genetic engineering offers powerful tools to manipulate biosynthetic pathways, enabling increased production of natural products, generation of novel analogs, and elucidation of enzymatic functions. These approaches are applicable to the caerulomycin biosynthetic pathway to potentially enhance this compound production or create new derivatives.

Gene Knockout and Overexpression Strategies

Gene knockout and overexpression are fundamental techniques in biosynthetic pathway manipulation. Gene knockout involves deleting or inactivating a specific gene within the BGC to disrupt a particular enzymatic step. This can lead to the accumulation of biosynthetic intermediates, providing insights into the pathway sequence, or result in the production of truncated or altered end products. For example, disruption of the crmL gene in Actinoalloteichus cyanogriseus, encoding an amidohydrolase, led to the accumulation of caerulomycin L, implicating CrmL in the removal of an L-leucine residue. researchgate.netnih.govacs.org Gene knockout studies have also been used to investigate the role of specific genes in related bipyridine biosynthesis pathways. researchgate.net

Overexpression, on the other hand, involves increasing the copy number or expression level of a specific gene or set of genes within the BGC. This can lead to increased production of the target compound by enhancing the activity of rate-limiting enzymes or improving the flux through the pathway. Ribosome engineering, which can modulate gene expression, has been used to activate silent caerulomycin A BGCs and enhance production in Actinoalloteichus species. nih.govnih.gov

These strategies can be applied to the this compound pathway to identify the gene(s) responsible for nitrile formation through knockout experiments or to boost this compound production through overexpression of relevant biosynthetic genes.

Heterologous Expression for Scalable Production

Heterologous expression involves transferring a BGC or parts of it into a different host organism for production. This approach is particularly valuable for natural products produced by slow-growing or genetically intractable organisms. Heterologous expression of the caerulomycin A gene cluster in Streptomyces coelicolor has been successfully demonstrated, leading to the production of caerulomycin A in the heterologous host. researchgate.netnih.govacs.orgresearchgate.netnih.gov

Heterologous expression systems offer several advantages, including potentially higher yields, easier genetic manipulation of the host, and the ability to introduce pathway modifications that are difficult to achieve in the native producer. This strategy could be employed to produce this compound in a more amenable host, facilitating scalable production and further research. Cloning and expressing the specific genes involved in this compound biosynthesis in a well-characterized heterologous host could provide a platform for optimized production and combinatorial biosynthesis efforts to generate novel nitrile-containing bipyridine analogs.

Chemical Synthesis Strategies and Synthetic Accessibility of Caerulomycinonitrile and Analogues

Total Synthesis Approaches for Caerulomycin Analogues

Total synthesis efforts for caerulomycin analogues aim to construct these complex molecules from simpler precursors. These approaches often involve coupling reactions to form the bipyridine system and subsequent functionalization.

Regioselective and Stereoselective Synthesis Methodologies

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of caerulomycin analogues due to the presence of multiple functional groups and potential stereocenters. Methodologies employed include metalation followed by cross-coupling reactions, and halogen dance reactions for controlled functionalization of pyridine (B92270) rings. researchgate.netacs.orgnih.govnih.gov Ligand-coupling reactions involving Grignard reagents and pyridylsulfonium salts have also been shown to be effective in forming 2,2'-bipyridine (B1663995) linkages with good functional group tolerance and regioselectivity. ucd.ienih.gov Some reactions, such as selenium(IV) oxide mediated oxidation, demonstrate useful regio- and stereoselectivity in introducing functional groups at allylic positions, which could be relevant for modifying side chains in caerulomycin analogues. nih.gov

Key Intermediates and Reaction Sequences

Key intermediates in the synthesis of caerulomycin analogues often include functionalized pyridines that are coupled to form the bipyridine core. For instance, 2,6-diiodo-3,4-dialkoxypyridines have been identified as key intermediates in the synthesis of caerulomycins B and C, utilizing metalation, halogen-lithium exchange, and cross-coupling reactions. researchgate.netnih.gov Another approach involves the synthesis of a halogenated key intermediate that can serve as a precursor for various caerulomycin analogues. nih.gov The halogen dance reaction has been utilized in the total synthesis of caerulomycin C, indicating its utility in controlling the position of functional groups on the pyridine ring. acs.orgnih.gov

Synthetic Accessibility Prediction and Assessment

Predicting and assessing the synthetic accessibility of molecules like caerulomycinonitrile and its analogues is important in drug discovery and chemical synthesis planning. Computational tools and retrosynthetic analysis play significant roles in this process.

Computational Models for Synthesizability Scoring

Retrosynthetic Analysis in this compound Synthesis Planning

Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex molecules. It involves breaking down the target molecule into simpler, commercially available or easily synthesized precursors. mdpi.com For this compound, retrosynthetic analysis would focus on identifying potential disconnections that lead to readily accessible pyridine or other heterocyclic building blocks. Data-driven retrosynthetic analysis tools, often incorporating AI, can automate the identification of synthetic routes and suggest reaction conditions, which is particularly useful for handling large sets of molecules. mdpi.comarxiv.org These tools can help overcome the limitations of simple accessibility scores by providing potential synthetic pathways. arxiv.org

Development of Synthetic Analogues and Derivatives

The synthesis of analogues and derivatives of caerulomycin, including potentially this compound, is driven by the desire to explore their biological activity and potentially improve their properties. sigmaaldrich.commdpi.comnih.gov Synthetic methodologies that allow for the controlled functionalization of the bipyridine core and the introduction of various substituents are essential for this purpose. The development of new synthetic routes, such as those involving ligand-coupling reactions, provides alternative and potentially more efficient ways to access functionalized bipyridines that can serve as scaffolds for generating diverse analogues. ucd.ienih.gov Natural variations of caerulomycins isolated from microorganisms also serve as inspiration for the design and synthesis of novel derivatives. researchgate.netscirp.org

Rational Design Principles for Structural Modification

Rational design principles play a significant role in the synthesis of this compound analogues. This approach involves designing new molecules with desired properties based on a understanding of the relationship between chemical structure and biological activity mdpi.comnih.govnih.govrsc.orgnih.gov. For this compound and its analogues, rational design can guide modifications to the bipyridine core or appended functional groups to potentially enhance activity, improve stability, or alter other relevant properties.

Key considerations in the rational design of this compound analogues include:

Modification of the Bipyridine Core: Alterations to the substitution pattern on the 2,2'-bipyridine scaffold can significantly impact the compound's electronic and steric properties, influencing its interactions with biological targets.

Introduction or Modification of Functional Groups: The presence and nature of functional groups, such as hydroxyl, methoxy (B1213986), or nitrile groups, are crucial for the activity of caerulomycins cdnsciencepub.com. Rational design can involve modifying these groups or introducing new ones to explore their effect on biological activity and synthetic feasibility.

Stereochemical Control: If chiral centers are present in the analogue structure, controlling their stereochemistry during synthesis is essential, as different stereoisomers can exhibit vastly different biological activities mdpi.com. Rational design considers the impact of stereochemistry on target binding and develops synthetic routes that allow for the control of relative and absolute stereochemistry.

Exploration of Structure-Activity Relationships (SAR): Rational design is often guided by established SARs within the caerulomycin family or related bipyridine compounds researchgate.net. By understanding which structural features are important for activity, chemists can design analogues with a higher probability of possessing desired properties.

Rational design often involves in silico methods, such as molecular docking and dynamics simulations, to predict how modified structures might interact with potential biological targets before undertaking synthesis mdpi.comsciforum.net. This can help prioritize which analogues to synthesize, improving the efficiency of the drug discovery process.

Semi-synthetic Transformations from Natural Precursors

Semi-synthetic transformations offer an alternative approach to accessing this compound and its analogues, particularly when natural sources provide related compounds that can be chemically modified mdpi-res.comsioc-journal.cn. This strategy leverages the complex biosynthetic machinery of the producing organism to generate a core structure, which is then subjected to chemical reactions to yield the desired target molecule.

This compound has been found alongside other caerulomycins, such as caerulomycin A and caerulomycin F, in extracts from Streptomyces species nih.govresearchgate.netbiomedres.us. These related natural products can potentially serve as starting materials for the semi-synthesis of this compound or its analogues.

Semi-synthetic routes can be advantageous when the total synthesis of a complex natural product is challenging or inefficient. By starting from a naturally occurring precursor, some of the complexity of forming the core scaffold is bypassed. Chemical transformations are then employed to introduce specific functional groups or modify existing ones to arrive at the target structure.

While specific detailed examples of semi-synthetic transformations leading directly to this compound from a different caerulomycin precursor were not extensively detailed in the search results, the principle of semi-synthesis from natural products is a recognized strategy in the field of natural product chemistry mdpi-res.comsioc-journal.cn. For instance, related bipyridine compounds isolated from natural sources have been subjected to chemical modifications to explore their SAR or improve their properties researchgate.net. The feasibility of a semi-synthetic approach for this compound would depend on the structural relationship to readily available natural caerulomycins and the development of efficient chemical transformations to interconvert them.

Research findings indicate that this compound is produced by actinobacteria strains, including those from the Saccharothrix genus nih.govbiomedres.us. The isolation and characterization of various caerulomycins and related compounds from these natural sources provide potential starting points for semi-synthetic endeavors nih.govresearchgate.net.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of Caerulomycinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an indispensable technique for the structural determination of organic molecules, including complex natural products like caerulomycinonitrile csic.esmestrelab.comjchps.com. It provides insights into the identity of atoms, their local electronic environments, and their connectivity jchps.comslideshare.net. Both one-dimensional and two-dimensional NMR experiments are routinely employed for comprehensive structural analysis mestrelab.comethz.ch.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the hydrogen and carbon atoms within the this compound structure nih.gov.

¹H NMR Spectroscopy: ¹H NMR spectra are used to identify the different types of protons in the molecule. The spectrum displays signals whose positions (chemical shifts, δ) are indicative of the electronic environment of the protons, their integrals represent the relative number of protons giving rise to each signal, and their splitting patterns (multiplicity) reveal the number of neighboring protons jchps.comslideshare.net. Published data on related compounds provide examples of the types of ¹H NMR signals observed, including those for aromatic and aliphatic protons rsc.orgrsc.org.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework. Each distinct carbon environment in the molecule typically gives rise to a separate signal in the ¹³C NMR spectrum slideshare.netsocratic.org. The chemical shifts of these signals are influenced by factors such as hybridization and the presence of nearby electronegative atoms slideshare.net. Studies on this compound and related structures have reported ¹³C NMR data, showing signals characteristic of various carbon types, including those in aromatic rings and potentially the nitrile group rsc.orgrsc.org. ¹³C NMR can also be used for quantitative analysis and enantiodiscrimination mdpi.com.

Based on reported data for related structures, illustrative NMR data are presented below.

Table 1: Illustrative ¹H NMR Data (Example Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| 8.49 | s | 1 |

| 7.67 | m | 1 |

| 7.22 | m | 2 |

| 4.14 | s | 2 |

| 1.70 | m | 4 |

| 1.56 | m | 4 |

| 1.25 | m | 2 |

| Note: Data are illustrative and based on reported values for related compounds in CDCl₃. rsc.org |

Table 2: Illustrative ¹³C NMR Data (Example Solvent: CDCl₃)

| Chemical Shift (δ, ppm) |

| 212.9 |

| 155.2 |

| 148.6 |

| 137.5 |

| 124.3 |

| 122.1 |

| 87.4 |

| 47.9 |

| 39.7 |

| 25.0 |

| Note: Data are illustrative and based on reported values for related compounds in CDCl₃. rsc.org |

Two-Dimensional NMR Techniques

Correlation Spectroscopy (COSY)

COSY is a homonuclear 2D NMR technique that identifies protons that are coupled to each other through chemical bonds, typically through two or three bonds nih.govcaspre.cacsbsju.edu. A COSY spectrum displays the ¹H NMR spectrum along both axes, and cross-peaks indicate pairs of coupled protons csbsju.edu. Analysis of the COSY spectrum of this compound helps in establishing proton spin systems and identifying adjacent protons within the molecule researchgate.netnih.govresearchgate.net.

Heteronuclear Single Quantum Coherence (HSQC)

HSQC is a heteronuclear 2D NMR experiment that correlates protons with the carbons to which they are directly attached via a one-bond coupling (¹JCH) caspre.cayoutube.com. The spectrum typically shows ¹H chemical shifts on one axis and ¹³C chemical shifts on the other. Cross-peaks in an HSQC spectrum directly link a proton signal to its bonded carbon signal, which is essential for assigning carbon signals and determining the substitution pattern of carbon atoms (e.g., CH, CH₂, CH₃) youtube.comcolumbia.edusdsu.edu. HSQC experiments are known for their high sensitivity columbia.edu.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a homonuclear 2D NMR experiment that detects through-space correlations between protons that are in close spatial proximity, regardless of the number of bonds separating them caspre.cahmdb.cayoutube.comlibretexts.org. These correlations arise from the Nuclear Overhauser Effect (NOE) youtube.com. A NOESY spectrum shows cross-peaks between protons that are spatially near each other libretexts.org. This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule youtube.comlibretexts.org. Analysis of NOESY correlations in this compound provides valuable information about its three-dimensional structure and the spatial arrangement of its substituents researchgate.net.

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry (MS) is a widely used technique in structural elucidation, providing information about the mass-to-charge ratio (m/z) of ions, which can be used to determine molecular weight and elemental composition. currenta.descielo.br It also helps in deducing molecular structure by observing fragmentation patterns. scielo.brarcjournals.org MS instruments convert a sample into gas-phase ions, sort them by their m/z ratio, and produce a spectrum showing the relative abundance of ions versus m/z. scielo.br

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. mdpi.com This precision is crucial in confirming the molecular formula of this compound. HRMS can detect thousands of compounds, and its high resolution allows for obtaining information about the elemental composition of analyzed compounds. mdpi.comnih.gov For example, HRMS data can be presented as calculated versus found mass-to-charge ratios for a compound, including its protonated form, to confirm its elemental composition. google.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically involving the fragmentation of selected ions and the analysis of the resulting fragment ions. eag.commdpi.comgithub.io This technique is invaluable for obtaining structural information by providing insights into the fragmentation pathways of a molecule. currenta.dearcjournals.orgmdpi.com By analyzing the m/z values of the fragment ions, substructures within the molecule can be identified. researchgate.net Low-energy collision-induced dissociation (CID) is a common method used in MS/MS to induce fragmentation. mdpi.comsepscience.com The fragmentation patterns observed in MS/MS spectra can be compared to databases or used to propose dissociation routes and identify specific product ions, such as cross-ring fragments or those formed by the release of specific functional groups. mdpi.comresearchgate.net

Coupled Techniques (LC-MS, GC-MS)

Coupling chromatography techniques with mass spectrometry enhances the ability to analyze complex mixtures and identify individual components. currenta.deeag.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of non-volatile and polar compounds, including many natural products. eag.comchromatographyonline.com LC separates components based on their interaction with a stationary phase and a mobile phase before they enter the mass spectrometer. eag.com LC-MS systems often employ soft ionization techniques like Electrospray Ionization (ESI). mdpi.comchromatographyonline.com LC-MS/MS is a highly sensitive and selective technique for both identification and quantitation, producing product ions from precursor ions. eag.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. nih.govmeasurlabs.comthermofisher.com In GC-MS, the sample is vaporized and separated in a GC column before entering the MS detector. measurlabs.comthermofisher.cominnovatechlabs.com GC-MS is often coupled with Electron Ionization (EI), which generates consistent fragmentation spectra that can be matched against spectral libraries like the NIST database for identification. chromatographyonline.comresearchgate.net While GC-MS is effective for volatile compounds, most biologically interesting natural products are nonvolatile and thus not suitable for direct GC-MS analysis without derivatization. nih.govchromatographyonline.com

Advanced Ionization Methods for Natural Products

The ionization method used in mass spectrometry is critical for efficiently converting the analyte into gas-phase ions. For natural products, which exhibit a wide range of chemical properties, selecting the appropriate ionization technique is essential. chromatographyonline.comrsc.org Electrospray Ionization (ESI) is a commonly used soft ionization technique for natural products, particularly those that are polar or can be easily charged through protonation or deprotonation. mdpi.comchromatographyonline.com However, ESI can be selective, and its efficiency can be affected by the analyte's nonpolar character and matrix effects. chromatographyonline.comwaters.com

Other ionization techniques are sometimes employed to provide complementary information or analyze compounds not amenable to ESI. chromatographyonline.com Atmospheric Pressure Chemical Ionization (APCI) is harsher than ESI and can ionize polar compounds lacking acidic or basic groups. chromatographyonline.com Atmospheric Pressure Photoionization (APPI) can be used for some nonpolar species. chromatographyonline.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be applied to natural products, where the analyte is co-crystallized with a matrix that absorbs laser energy. mdpi.com

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule. youtube.comarcjournals.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. arcjournals.orgrsc.org These absorptions are characteristic of the types of bonds and functional groups present. youtube.comarcjournals.orgrsc.org The IR spectrum, which shows the absorption intensity versus wavenumber, serves as a chemical fingerprint of a substance. rsc.orgspectroscopyonline.com

By analyzing the positions and intensities of the absorption bands in the IR spectrum of this compound, the presence of characteristic functional groups such as hydroxyl, carbonyl, nitrile, and aromatic rings can be identified. For example, C=O stretching vibrations typically appear around 1700 cm⁻¹, while C≡N stretching vibrations are expected in the region of 2200-2300 cm⁻¹. arcjournals.orgrsc.org The "fingerprint region" of the IR spectrum (typically below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison to spectral databases. rsc.orgnist.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystalline solid in three dimensions. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, the electron density within the crystal can be mapped, revealing the positions of atoms, chemical bonds, and crystallographic disorder. wikipedia.orglibretexts.org

Computational Chemistry in Supporting Structural Elucidation

Computational chemistry plays an increasingly significant role in supporting the structural elucidation of complex molecules like this compound. acdlabs.comfrontiersin.orgunt.edu By providing theoretical predictions and insights, computational methods can complement experimental spectroscopic and spectrometric data, aiding in the confirmation of proposed structures and the differentiation between possible isomers. frontiersin.org

Quantum Chemical Shift Prediction

Quantum chemical shift prediction involves using quantum mechanics calculations to compute the theoretical NMR chemical shifts for a proposed molecular structure. These predicted shifts can then be compared to experimental NMR data (¹H and ¹³C NMR) to assess the likelihood of the proposed structure being correct. frontiersin.orgarxiv.orgnih.govliverpool.ac.uk While traditional quantum mechanics calculations can be computationally intensive, especially for larger molecules, advances in algorithms and computational power, including the use of machine learning, are making these predictions more efficient and accurate. frontiersin.orgarxiv.orgnih.govmit.edu By comparing the calculated and experimental chemical shifts, researchers can gain confidence in their structural assignments or identify discrepancies that suggest an alternative structure. frontiersin.orgarxiv.org

In silico Fragmentation Modeling (e.g., Universal Fragmentation Model)

In silico fragmentation modeling, such as methods based on Competitive Fragmentation Modeling (CFM) or other algorithms, simulates the fragmentation patterns of a molecule under mass spectrometry conditions. github.combiorxiv.orgnih.govnih.gov These models predict the mass-to-charge ratios (m/z) and intensities of fragment ions that would be generated from a given structure. github.combiorxiv.org By comparing the predicted fragmentation pattern with the experimental mass spectrum, particularly tandem MS (MS/MS) data, researchers can validate structural hypotheses. biorxiv.orgnih.govnih.gov Tools like CFM-ID utilize machine learning to predict MS/MS spectra, and their accuracy is continuously being improved through training on large datasets of experimental spectra. biorxiv.orgnih.gov This computational approach is particularly valuable when experimental spectral libraries are incomplete, allowing for the in silico generation of reference spectra for comparison. biorxiv.orgnih.gov

Biological Activities and Molecular Mechanisms of Action of Caerulomycinonitrile in Vitro Focus

Antimicrobial Activity

Caerulomycinonitrile has been reported to exhibit antimicrobial activity in vitro. This activity is a key area of investigation, particularly in the context of combating various microbial pathogens. Studies have explored its effects against both bacteria and fungi.

Antibacterial Activity

In vitro studies have indicated that this compound possesses antibacterial properties. Research suggests that its activity may be more pronounced against certain types of bacteria.

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

This compound has demonstrated activity against Gram-positive bacteria. Notably, it has shown activity against multidrug-resistant Staphylococcus aureus. One study reported that this compound exhibited interesting antimicrobial activity against Staphylococcus species. Another study found that an actinobacterium strain produced antimicrobial compounds, including this compound, that showed highly antagonist activity against Gram-positive bacteria. While some studies highlight activity against Staphylococcus aureus, specific detailed findings regarding Bacillus subtilis and this compound in the search results are limited. However, Bacillus subtilis is a Gram-positive bacterium, and general activity against this group has been noted for compounds produced by actinobacteria, which can produce this compound.

Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Gram Stain | Observed Activity | Notes | Source |

| Staphylococcus aureus | Positive | Active | Including multidrug-resistant strains. | |

| Bacillus subtilis | Positive | Not specifically detailed for this compound in results | General activity against Gram-positive bacteria by producing strains noted. |

Inhibition of Microbial Growth and Viability

The antibacterial activity of this compound involves the inhibition of microbial growth. The zone of inhibition test is a qualitative method used to measure the ability of an antimicrobial agent to inhibit the growth of microorganisms, where a clear zone around the agent indicates growth inhibition. While specific data on the mechanisms by which this compound inhibits bacterial viability were not extensively detailed in the provided search results, the general principle of antibacterial compounds is to affect the growth or viability of microbial cells. Bactericidal compounds induce cell death, while bacteriostatic compounds suppress cellular activity and growth.

Antifungal Activity

This compound has also been shown to possess antifungal activity in vitro. This activity has been observed against various types of fungi, including yeasts and filamentous fungi.

Activity against Yeasts (e.g., Candida albicans)

Studies have indicated that this compound is active against yeasts. Specifically, activity against Candida albicans has been reported. An actinobacterium strain producing this compound exhibited highly antagonist activity against yeasts.

Activity against Filamentous Fungi (e.g., Aspergillus carbonarius, Mucor ramannianus)

This compound has demonstrated activity against filamentous fungi. This includes activity against species such as Aspergillus carbonarius and Mucor ramannianus. One study noted good to moderate activity against Aspergillus carbonarius.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Type | Observed Activity | Notes | Source |

| Candida albicans | Yeast | Active | Highly antagonist activity by producing strains. | |

| Aspergillus carbonarius | Filamentous | Active | Good to moderate activity reported. | |

| Mucor ramannianus | Filamentous | Active | Activity reported. |

Table 3: Zone of Inhibition Data (Example based on search results for related compounds/strains)

| Microorganism | Compound/Extract Tested | Zone of Inhibition (mm) | Source |

| Staphylococcus aureus | This compound (producing strain extract) | Active (highly antagonist) | |

| Aspergillus carbonarius | Streptomyces sp. ethyl acetate (B1210297) extract (potentially containing this compound) | 33 | |

| Candida albicans | This compound (producing strain extract) | Active (highly antagonist) |

Compounds like this compound are often studied for their potential therapeutic effects, including antimicrobial activities. The study of such compounds is crucial for the development of new drugs and therapies.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not explicitly found for "this compound" in the search results, but related compounds like Caerulomycin H have CID 53484026. Further specific search is needed for this compound CID. |

Cytotoxic Activity in Cancer Cell Lines (In Vitro Studies)

This compound has demonstrated cytotoxic effects against various cancer cell lines in in vitro studies researchgate.net.

Effects on Specific Cancer Cell Lines (e.g., HL-60, K562, A549, KB)

Studies have evaluated the cytotoxic activity of this compound against several cancer cell lines, including human promyelocytic leukemia (HL-60), human chronic myelogenous leukemia (K562), human lung adenocarcinoma (A549), and human oral epidermal carcinoma (KB) cells researchgate.net.

Reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) for this compound against these cell lines are summarized in the table below .

| Cancer Cell Line | IC₅₀ (µmol/L) |

| HL-60 | > 50 |

| K562 | 15.0 |

| A549 | > 50 |

| KB | > 50 |

It is noted that this compound exhibited moderate cytotoxicity against the K562 cell line, while showing lower activity against HL-60, A549, and KB cell lines at concentrations up to 50 µmol/L .

Cellular Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Modulation)

While specific detailed mechanisms of cytotoxicity for this compound are still being elucidated, related bipyridine compounds and studies on other natural products with cytotoxic activity provide insights into potential mechanisms such as apoptosis induction and cell cycle modulation researchgate.netfrontiersin.orgarchivesofmedicalscience.com. Apoptosis is a conserved and well-controlled cell death process essential for homeostasis, and its induction is a significant mechanism by which natural anticancer agents exert cytotoxicity in cancer cells frontiersin.org. Cell cycle arrest and apoptosis are known to be primary mechanisms controlling cell growth and proliferation, with apoptotic cell death often triggered when cell cycle checkpoints are arrested archivesofmedicalscience.com. Some studies on related caerulomycins, such as Caerulomycin A (CaeA), have indicated effects on the cell cycle, specifically inhibiting T cell function at the G1 phase nih.gov. However, this study on CaeA did not observe apoptosis at the concentration causing cell retardation nih.gov. Further research is needed to definitively establish the specific cellular mechanisms, such as apoptosis induction or cell cycle modulation, by which this compound exerts its cytotoxic effects.

Immunomodulatory Properties (e.g., Immunosuppressant Activity)

Molecules containing the bipyridine scaffold, like this compound, are known to possess immunomodulatory properties, including immunosuppressant activity researchgate.netresearchgate.net.

Modulation of Immune Cell Proliferation and Function

Research on related caerulomycins, particularly Caerulomycin A, has shown an ability to modulate immune cell proliferation and function researchgate.netnih.gov. Caerulomycin A has been reported to suppress immunity by inhibiting T cell activity nih.gov. It significantly suppressed T cell activation and IFN-γ secretion and inhibited T cell function at the G1 phase of the cell cycle nih.gov. Changes in the function of B cells were also observed nih.gov. Immunomodulatory compounds can regulate immune cell proliferation, development, and effector function, often through transcriptional changes nih.gov. They can also activate immune cells, promote or inhibit immune cell proliferation, and influence the secretion of cytokines mdpi.com.

Phytotoxic Effects

This compound, as a bipyridine compound, is also associated with phytotoxic effects researchgate.net. Phytotoxic secondary metabolites from fungi, for instance, are known to cause various symptoms in plants, including growth inhibition nih.gov. While the specific phytotoxic mechanisms of this compound require further investigation, its classification within a group of compounds known for such activity suggests its potential to impact plant growth or health researchgate.net.

Proposed Molecular Mechanisms of Action

The proposed molecular mechanisms of action for this compound and related bipyridine compounds are diverse and may involve various cellular targets researchgate.netresearchgate.net. Given the range of biological activities observed, including cytotoxicity and immunomodulation, this compound may interfere with fundamental cellular processes. Studies on related compounds and the general knowledge of bipyridine molecules suggest potential interactions with biological molecules involved in cell growth, division, and immune responses researchgate.netresearchgate.net. For example, some natural products with anticancer activity are known to induce apoptosis by generating reactive oxygen species (ROS) or by modulating proteins in the mitochondrial apoptotic pathway archivesofmedicalscience.com. Cell cycle modulation can involve the regulation of cyclins and cell cycle inhibitors nih.gov. Immunomodulatory effects can stem from influencing signaling pathways that regulate immune cell function and proliferation mdpi.comfrontiersin.orgmdpi.com. The bipyridine structure itself may play a role in chelating metal ions, which can impact various enzymatic activities and cellular processes researchgate.net. Further detailed research is needed to fully elucidate the specific molecular targets and pathways affected by this compound.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

While specific protein or receptor targets directly bound by this compound have not been extensively detailed in the provided search results, its biological activities suggest interactions with key cellular components. This compound, along with other caerulomycins and cyanogrisides, contains a 2,2'-bipyridine (B1663995) skeleton. Compounds containing the 2,2'-bipyridine core are known to act as bidentate chelating ligands, forming complexes with various transition metals. The ability to chelate metal ions can influence enzyme activity, as many enzymes require metal cofactors for their function.

Although not directly stated for this compound, related bipyridine derivatives have shown interactions with enzymes. For instance, a compound with a 2,2'-bipyridine skeleton demonstrated greater specificity for inhibition of the COX-2 enzyme compared to COX-1. Another study on a different class of compounds mentioned interference with the synthesis of the fungal cell wall by inhibiting chitin (B13524) synthesis, and inhibition of protein biosynthesis in microorganisms as mechanisms of action for other antifungal agents derived from Streptomyces species. While these examples pertain to related or different compounds, they illustrate potential types of enzyme targets that bipyridine-containing molecules like this compound might influence.

The precise enzymes or receptors that this compound interacts with to exert its observed in vitro effects require further dedicated investigation.

Interference with Specific Cellular Pathways (e.g., Metabolic Pathways, Biosynthesis)

This compound has been observed to exhibit moderate inhibition of Gram-positive pathogenic bacteria and low effects on filamentous fungi and pathogenic yeast in vitro. Its biological activity spectrum has been noted to be lower compared to some other related compounds like caerulomycin F. These observations suggest that this compound interferes with cellular pathways essential for the growth and survival of these microorganisms.

The biosynthesis of caerulomycins, which share the 2,2'-bipyridine core with this compound, involves a hybrid polyketide synthase/nonribosomal peptide synthetase system. This suggests that this compound itself is a product of specific biosynthetic pathways in the producing actinobacteria. Interference with metabolic or biosynthetic pathways within target organisms is a common mechanism for antimicrobial agents.

While the specific pathways disrupted by this compound are not explicitly detailed in the search results, its antimicrobial activity implies an interference with fundamental processes such as cell wall synthesis, protein synthesis, or essential metabolic routes necessary for microbial proliferation. For example, some antibiotics produced by actinobacteria are known inhibitors of cell wall synthesis or protein biosynthesis. The moderate activity of this compound suggests a degree of interference with such vital cellular functions in susceptible organisms.

Further research is needed to precisely identify the specific metabolic or biosynthetic pathways in target cells that are modulated or inhibited by this compound.

Data Tables

Based on the available information, a detailed data table on specific enzyme/receptor interactions or affected pathways with quantitative data (like IC50 values for enzyme inhibition or specific pathway markers) is not feasible due to the limited explicit data in the search results focused solely on this compound's molecular mechanisms. However, we can summarize its reported in vitro antimicrobial activity:

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Filamentous Fungi | Activity Against Pathogenic Yeast | Notes | Source |

| This compound | Moderate inhibition | Low effects | Low effects | Lower activity than caerulomycin F |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but related compounds like Caerulomycin H have CIDs. Further search required for this compound specifically. |

| Caerulomycin A | 5288341 |

| Caerulomycin F | 53484025 |

| 2,2'-Bipyridine | 30351 |

This compound is a chemical compound that has garnered scientific interest due to its biological activities, particularly in the context of antimicrobial and cytotoxic effects observed in vitro. This article focuses exclusively on the documented in vitro biological activities and proposed molecular mechanisms of action of this compound, specifically its interactions with biological targets and interference with cellular pathways.

This compound is a known methoxy-bipyridine compound. It is a secondary metabolite produced by certain actinobacteria, including Saccharothrix xinjiangensis and Actinoalloteichus cyanogriseus.

Research into this compound has revealed various in vitro biological activities, primarily in the realm of antimicrobial and cytotoxic effects. Studies have aimed to elucidate the molecular mechanisms underlying these observations, focusing on interactions with biological targets and interference with essential cellular processes.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

While specific protein or receptor targets directly bound by this compound have not been extensively detailed in the provided search results, its biological activities suggest interactions with key cellular components. This compound, along with other caerulomycins and cyanogrisides, contains a 2,2'-bipyridine skeleton. Compounds containing the 2,2'-bipyridine core are known to act as bidentate chelating ligands, forming complexes with various transition metals. The ability to chelate metal ions can influence enzyme activity, as many enzymes require metal cofactors for their function.

Although not directly stated for this compound, related bipyridine derivatives have shown interactions with enzymes. For instance, a compound with a 2,2'-bipyridine skeleton demonstrated greater specificity for inhibition of the COX-2 enzyme compared to COX-1. Another study on a different class of compounds mentioned interference with the synthesis of the fungal cell wall by inhibiting chitin synthesis, and inhibition of protein biosynthesis in microorganisms as mechanisms of action for other antifungal agents derived from Streptomyces species. While these examples pertain to related or different compounds, they illustrate potential types of enzyme targets that bipyridine-containing molecules like this compound might influence.

The precise enzymes or receptors that this compound interacts with to exert its observed in vitro effects require further dedicated investigation.

Interference with Specific Cellular Pathways (e.g., Metabolic Pathways, Biosynthesis)

This compound has been observed to exhibit moderate inhibition of Gram-positive pathogenic bacteria and low effects on filamentous fungi and pathogenic yeast in vitro, with Minimum Inhibitory Concentrations (MICs) greater than 100 µg/mL. Its biological activity spectrum has been noted to be lower compared to some other related compounds like caerulomycin F. These observations suggest that this compound interferes with cellular pathways essential for the growth and survival of these microorganisms.

The biosynthesis of caerulomycins, which share the 2,2'-bipyridine core with this compound, involves a hybrid polyketide synthase/nonribosomal peptide synthetase system. This suggests that this compound itself is a product of specific biosynthetic pathways in the producing actinobacteria. Interference with metabolic or biosynthetic pathways within target organisms is a common mechanism for antimicrobial agents.

While the specific pathways disrupted by this compound are not explicitly detailed in the search results, its antimicrobial activity implies an interference with fundamental processes such as cell wall synthesis, protein synthesis, or essential metabolic routes necessary for microbial proliferation. For example, some antibiotics produced by actinobacteria are known inhibitors of cell wall synthesis or protein biosynthesis. The moderate activity of this compound suggests a degree of interference with such vital cellular functions in susceptible organisms.

Further research is needed to precisely identify the specific metabolic or biosynthetic pathways in target cells that are modulated or inhibited by this compound.

Data Tables

Based on the available information, a detailed data table on specific enzyme/receptor interactions or affected pathways with quantitative data (like IC50 values for enzyme inhibition or specific pathway markers) is not feasible due to the limited explicit data in the search results focused solely on this compound's molecular mechanisms. However, we can summarize its reported in vitro antimicrobial activity:

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Filamentous Fungi | Activity Against Pathogenic Yeast | MICs (> 100 µg/mL) | Source |

| This compound | Moderate inhibition | Low effects | Low effects | > 100 µg/mL |

Structure Activity Relationship Sar Studies and Analogue Development of Caerulomycinonitrile

Comparative Analysis with Caerulomycin Analogues (e.g., Caerulomycin A, C, F)

Caerulomycins are a family of natural alkaloids characterized by a 2,2'-bipyridine (B1663995) nucleus rsc.org. Caerulomycin A was the first to be isolated and is known for antifungal, anti-amoebic, and mild antibacterial activity sigmaaldrich.comscirp.org. Caerulomycin C, also isolated from marine-derived actinomycetes, has shown antineoplastic activity nih.govnih.gov. Caerulomycin F is another analogue that has been synthesized acs.org. Caerulomycinonitrile is a known analogue that has been isolated alongside caerulomycin A and C from Actinoalloteichus cyanogriseus nih.govresearchgate.netresearchgate.net.

Comparative studies of these naturally occurring caerulomycin analogues provide initial insights into the SAR of this class of compounds. For instance, differences in the functional groups attached to the bipyridine core among caerulomycin A, C, and this compound likely contribute to variations in their specific biological activities. Caerulomycin A has a methoxy (B1213986) group and an (E)-(hydroxyimino)methyl group on one pyridine (B92270) ring sigmaaldrich.comscirp.org, while Caerulomycin C has two methoxy groups and an (E)-(hydroxyimino)methyl group nih.gov. This compound contains a nitrile functional group. The presence or absence and position of these substituents can significantly impact the molecule's interaction with biological targets nih.govashp.org. Research has shown that certain caerulomycins exhibit moderate to strong cytotoxicity against tumor cells, with IC50 values varying among analogues rsc.org.

Impact of Functional Group Modifications on Biological Activities

While specific detailed studies focusing solely on functional group modifications of this compound were not extensively found, research on related caerulomycin analogues provides relevant insights. For instance, comparisons between caerulomycin A and C highlight the impact of additional methoxy groups on activity scirp.orgnih.gov. Studies on other compound classes with bipyridine or related structures also demonstrate how altering functional groups like hydroxyl, methoxy, or nitrile can impact biological effects such as cytotoxicity or antimicrobial activity nih.govnih.govmdpi.comrsc.org. The nitrile group itself in this compound is a polar functional group that can participate in various chemical interactions and influence the molecule's reactivity and binding to biological targets ontosight.aimasterorganicchemistry.com.

General principles of SAR suggest that the position and nature of functional groups can dramatically change the activity profile of a compound nih.govashp.org. Introducing or modifying functional groups can affect binding affinity, metabolic stability, and pharmacokinetic properties.

Design and Evaluation of Semi-Synthetic and Synthetic Derivatives

The unique structure and biological potential of caerulomycins, including this compound, have motivated efforts in the design and synthesis of semi-synthetic and synthetic derivatives scirp.orgresearchgate.net. The aim is often to create analogues with improved potency, selectivity, or pharmacokinetic properties compared to the naturally occurring compounds.

Synthetic routes to the 2,2'-bipyridine core and its substituted derivatives have been developed, allowing for the preparation of various caerulomycin analogues acs.orgresearchgate.net. These synthetic efforts enable the systematic exploration of SAR by allowing specific modifications to the functional groups and the bipyridine scaffold.

The evaluation of these semi-synthetic and synthetic derivatives typically involves in vitro assays to assess their biological activities, such as cytotoxicity against various cell lines or antimicrobial efficacy against specific pathogens rsc.orgbiorxiv.org. Comparing the activities of these designed compounds to the natural caerulomycins helps to validate the understanding of SAR and identify promising lead compounds for further development. For example, studies have evaluated the cytotoxicity of a range of caerulomycin analogues against human tumor cell lines to understand their SAR rsc.org.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of Underexplored Microbial Sources for Novel Caerulomycinonitrile Analogues

The discovery of this compound and its analogues from microbial sources, particularly actinomycetes, highlights the potential of exploring underexplored environments for novel compounds. Rare actinomycetes, for instance, are estimated to have only a small percentage of their species isolated and researched, suggesting they remain a rich source for novel secondary metabolites with excellent bioactivities and diverse structures. rsc.org Marine sediments and Saharan soil have yielded actinomycetes producing caerulomycin and related compounds, including this compound. rsc.orgresearchgate.net For example, Actinoalloteichus cyanogriseus from marine sediment has yielded caerulomycin F-J, five new bipyridine alkaloids, and caerulomycin K, a new phenylpyridine alkaloid, along with known analogues like this compound. rsc.org A new strain of Saccharothrix isolated from Saharan soil was also reported to produce this compound along with new cyanogriside antibiotics. researchgate.net Endophytic microbes represent another novel source for biologically or pharmacologically active secondary metabolites. Future research will likely focus on isolating actinomycetes from diverse and extreme environments and employing strategies like the OSMAC (one-strain-many-compounds) approach combined with gene scanning to increase the chances of discovering novel compounds and their biosynthetic gene clusters. rsc.org

Advanced Biotechnological Approaches for Enhanced Production and Diversification

Enhancing the production of this compound and diversifying its analogues can be achieved through advanced biotechnological approaches. This includes optimizing fermentation conditions for producing strains and utilizing genetic engineering to improve yields or introduce modifications. While specific detailed research findings on the enhanced production and diversification of this compound through biotechnology were not extensively detailed in the search results, the broader field of microbial secondary metabolite production utilizes such techniques. Research into other natural products from bacteria highlights the use of biotechnology for enhanced antimicrobial properties and the exploration of microbial growth conditions to influence production. mdpi-res.comresearchgate.net The identification of biosynthetic gene clusters through gene scanning, as mentioned in the context of exploring new microbial sources, is a crucial step in applying biotechnological methods for enhanced production and diversification. rsc.org

Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are increasingly valuable tools in chemical research, including the study of compounds like this compound. researchgate.netfrontiersin.orguva.nl These approaches can accelerate scientific discovery and yield new insights. researchgate.net

In Silico Screening for Novel Activities

In silico screening, a computational technique, is a powerful tool for identifying potential drug leads and exploring novel activities of compounds. nih.govnih.gov This involves using computational models to screen large databases of compounds based on specific criteria, such as predicted interactions with biological targets. nih.govnih.gov While direct examples of in silico screening specifically for this compound were not found, this approach is widely applied in drug discovery against various targets, including those relevant to potential activities of this compound or its analogues. nih.govnih.gov For instance, in silico pharmacophore-based virtual screening has been used to identify novel β-tubulin inhibitors. nih.gov Applying similar strategies could help identify new biological activities or targets for this compound and its derivatives.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a statistical technique used to predict the biological activities of compounds based on their structural and molecular information. github.comqlik.comnih.gov QSAR models aim to establish relationships between chemical structures and biological activities, allowing for the prediction of activities for new or untested compounds with similar molecular features. github.comnih.govnumberanalytics.com AI and machine learning techniques are increasingly integrated into QSAR modeling to improve prediction accuracy and interpretability. researchgate.netgithub.comnumberanalytics.comchemrxiv.org Developing predictive models for this compound and its analogues could help in understanding how structural modifications influence their activities and guide the design of new compounds with desired properties. github.comchemrxiv.org

Deeper Elucidation of Biosynthetic Enzymes for Chemoenzymatic Synthesis

Understanding the biosynthetic pathways and the enzymes involved in the production of this compound is crucial for developing chemoenzymatic synthesis routes. Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic reactions, offering high stereoselectivity and efficiency. mdpi.comfrontiersin.orgnih.gov Research in chemoenzymatic synthesis is exploring the use of enzymes to create stereocenters in small molecules and the conversion of abundant natural compounds into high-value natural products. semanticscholar.org Studies on other natural products have demonstrated the versatility of enzymes in accepting various non-physiological substrates to form unnatural products and the use of engineered enzymes for improved efficiency. nih.govnih.gov Deeper elucidation of the specific enzymes involved in this compound biosynthesis would enable the development of targeted chemoenzymatic approaches for its synthesis and the generation of novel analogues.

Investigation of this compound's Role in Ecological Interactions

The ecological role of this compound, a secondary metabolite produced by microorganisms, is another important area for future research. Secondary metabolites often play significant roles in the interactions between organisms within an ecosystem. nextias.comaps.org These interactions can be positive (mutualism, facilitation) or negative (competition, predation, parasitism, antibiosis). nextias.comresearchgate.net Fungi, as major components of most ecosystems, are known to mediate links between different organisms and ecosystems through their complex interactions. nih.gov Investigating the specific ecological interactions involving this compound could reveal its function in the producing organism's environment, such as defense against competitors or predators, communication with other microbes, or influence on plant growth. Research into the antimicrobial activities of this compound and its analogues suggests a potential role in microbial competition. researchgate.net Understanding these ecological roles can provide insights into the evolutionary pressures that led to the production of this compound and potentially uncover new applications.

Q & A

Q. How can researchers address non-reproducible results in this compound studies during peer review?

- Methodological Answer :

- Transparency : Disclose all experimental variables (e.g., solvent lot numbers, equipment calibration dates) .

- Collaborative Verification : Share samples with independent labs for cross-validation .

- Error Analysis : Discuss potential sources of variability (e.g., compound degradation, assay plate edge effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.